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Compound of Interest

Compound Name: 4-Ethylpiperidine

Cat. No.: B1265683

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-
Ethylpiperidine, a key building block in pharmaceutical and chemical synthesis. The following
sections delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering insights into the structural elucidation and characterization of
this compound. This guide is intended for researchers, scientists, and drug development
professionals who require a deep understanding of the spectroscopic properties of 4-
Ethylpiperidine.

Introduction to 4-Ethylpiperidine and its
Spectroscopic Characterization

4-Ethylpiperidine (C7HisN, CAS No: 3230-23-7) is a cyclic secondary amine with an ethyl
substituent at the 4-position of the piperidine ring. Its molecular structure dictates a unique
spectroscopic fingerprint that is crucial for its identification, purity assessment, and
understanding its role in chemical reactions. The application of various spectroscopic
techniques provides a detailed picture of its atomic connectivity and functional groups.

The piperidine ring can exist in a chair conformation, with the ethyl group occupying either an
axial or equatorial position. The equatorial conformation is generally more stable due to
reduced steric hindrance. This conformational preference influences the chemical environment
of the protons and carbons, which is reflected in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 4-Ethylpiperidine, both *H and 3C NMR provide critical information about its
structure.

'H NMR Spectroscopy

The *H NMR spectrum of 4-Ethylpiperidine is characterized by signals corresponding to the
protons of the ethyl group and the piperidine ring. The chemical shifts are influenced by the
electronegativity of the adjacent nitrogen atom and the conformational geometry of the ring.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: A sample of 4-Ethylpiperidine is dissolved in a deuterated solvent,
typically chloroform-d (CDCIs), and transferred to an NMR tube.

o Data Acquisition: The *H NMR spectrum is acquired on a spectrometer, for instance, a 400
MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.[1]

Table 1: Predicted *H NMR Data for 4-Ethylpiperidine

Predicted Coupling
Protons Chemical Shift  Multiplicity Constant (J, Integration
(3, ppm) Hz)
-CHs (ethyl) ~0.9 Triplet (1) ~7.5 3H
-CHz- (ethyl) ~1.3 Quartet (q) ~7.5 2H
Piperidine Ring
Protons (axial & ~1.0-1.8 Multiplet (m) - 5H
equatorial)
] Broad Singlet (br
N-H Variable - 1H

s)

Piperidine Ring
Protons ~2.5-3.0 Multiplet (m) - 4H
(adjacent to N)
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Interpretation of the *H NMR Spectrum:

e The triplet at approximately 0.9 ppm corresponds to the methyl protons of the ethyl group,
which are split by the two adjacent methylene protons.

e The quartet around 1.3 ppm is assigned to the methylene protons of the ethyl group, split by
the three neighboring methyl protons.

e The complex multiplet in the range of 1.0-1.8 ppm arises from the overlapping signals of the
axial and equatorial protons on the C3, C4, and C5 carbons of the piperidine ring.

e The protons on the carbons adjacent to the nitrogen (C2 and C6) are deshielded and appear
as a multiplet further downfield, typically between 2.5 and 3.0 ppm.[2]

e The N-H proton signal is often a broad singlet and its chemical shift can vary depending on
the concentration and solvent due to hydrogen bonding. Its presence can be confirmed by
D20 exchange, which causes the signal to disappear.[2]

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the different carbon environments in 4-
Ethylpiperidine.

Experimental Protocol: 13C NMR Spectroscopy

o Sample Preparation: A sample of the compound is dissolved in a deuterated solvent, such as
CDCls, in an NMR tube.

» Data Acquisition: The 3C NMR spectrum is recorded on a spectrometer (e.g., at 101 MHz).
Chemical shifts are reported in ppm relative to TMS.

Table 2: Predicted 3C NMR Data for 4-Ethylpiperidine
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Carbon Predicted Chemical Shift (8, ppm)
-CHi (ethyl) ~12
-CH:- (ethyl) ~29
Cc4 ~38
C3,C5 ~33
C2,C6 ~47

Interpretation of the 13C NMR Spectrum:

The signal for the methyl carbon of the ethyl group is expected at the most upfield position
(~12 ppm).

e The methylene carbon of the ethyl group will appear slightly downfield (~29 ppm).

e The C4 carbon of the piperidine ring, being a tertiary carbon, will have a distinct chemical
shift around 38 ppm.

e The C3 and C5 carbons are equivalent and will produce a single signal at approximately 33
ppm.

e The C2 and C6 carbons, being adjacent to the electronegative nitrogen atom, are the most
deshielded carbons of the ring and are expected to resonate at around 47 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

o Sample Preparation: For a liquid sample like 4-Ethylpiperidine, a thin film is prepared
between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1]
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» Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum is typically recorded in the range of 4000-400 cm™1,

Table 3: Characteristic IR Absorption Bands for 4-Ethylpiperidine

Wavenumber ] ) ] )
Vibration Functional Group Intensity

(cm™)

] Weak to Medium,
3300 - 3500 N-H Stretch Secondary Amine

Sharp

2850 - 2960 C-H Stretch Alkane (CHz2, CH3) Strong
1440 - 1500 C-H Bend (Scissoring) CH: Medium
1020 - 1250 C-N Stretch Aliphatic Amine Medium to Weak

Interpretation of the IR Spectrum:

o Akey feature in the IR spectrum of 4-Ethylpiperidine is the N-H stretching vibration of the
secondary amine, which appears as a single, relatively sharp peak in the 3300-3500 cm—1
region.[2][3][4] This distinguishes it from primary amines which show two peaks in this
region, and tertiary amines which show none.[3][5]

e The strong absorptions in the 2850-2960 cm~! range are characteristic of C-H stretching
vibrations from the ethyl group and the piperidine ring.[3][6]

e The C-H bending vibrations for the CHz groups are expected in the 1440-1500 cm~1 region.
[6]

e The C-N stretching vibration of the aliphatic amine is typically observed in the 1020-1250
cm~!range.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry
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o Sample Introduction: A small amount of 4-Ethylpiperidine is introduced into the mass
spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

« lonization: The molecules are ionized, typically by electron impact (EI).

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
and detected.

Predicted Mass Spectrum of 4-Ethylpiperidine:

e Molecular lon (M*): The molecular weight of 4-Ethylpiperidine is 113.2 g/mol . Therefore,
the molecular ion peak is expected at m/z = 113. According to the nitrogen rule, a molecule
with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent
for 4-Ethylpiperidine.[7][8]

» Fragmentation Pattern: The fragmentation of cyclic amines is often dominated by o-
cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[7][9]
[10]

Table 4: Predicted Major Fragment lons in the Mass Spectrum of 4-Ethylpiperidine

miz Proposed Fragment

113 [C7H1sN]* (Molecular lon)

98 [M - CHs]*

84 [M - CzHs]* (Loss of ethyl group)
70 Ring fragmentation products

56 Ring fragmentation products

Interpretation of the Mass Spectrum:

The most significant fragmentation pathway for 4-Ethylpiperidine is expected to be the loss of
the ethyl group via a-cleavage at the C4 position, leading to a prominent peak at m/z = 84.
Another likely fragmentation is the loss of a methyl radical from the ethyl group, resulting in a
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peak at m/z = 98. Further fragmentation of the piperidine ring would lead to smaller charged
species.

Visualizations
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Caption: Molecular structure of 4-Ethylpiperidine.

4-Ethylpiperidine
M]™
m/z = 113

- C2H5se
(a-cleavage)

( j [M - CHs]* j
m/z = 98

Click to download full resolution via product page

- CHsze

Caption: Proposed MS fragmentation of 4-Ethylpiperidine.
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Safety and Handling

4-Ethylpiperidine is a chemical that requires careful handling. It is advisable to consult the
Safety Data Sheet (SDS) before use.[7] Appropriate personal protective equipment (PPE),
such as gloves, safety glasses, and a lab coat, should be worn. The compound should be
handled in a well-ventilated area or a fume hood.

Conclusion

The spectroscopic data of 4-Ethylpiperidine, as elucidated through NMR, IR, and MS
techniques, provide a detailed and consistent picture of its molecular structure. The
characteristic signals in each spectrum serve as a reliable fingerprint for the identification and
characterization of this important chemical intermediate. A thorough understanding of these
spectroscopic features is essential for professionals in the fields of chemical synthesis and drug
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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